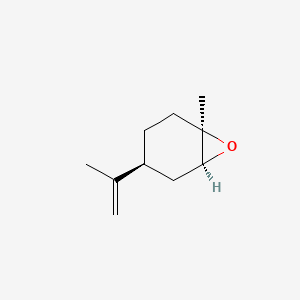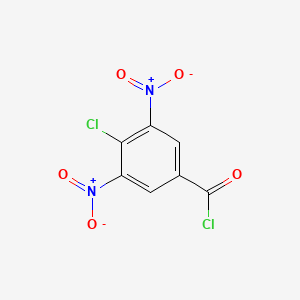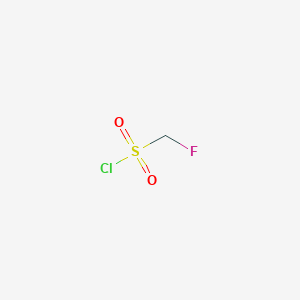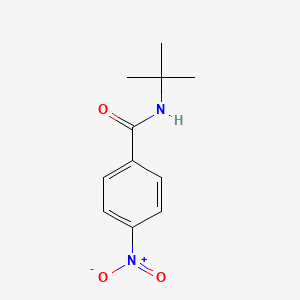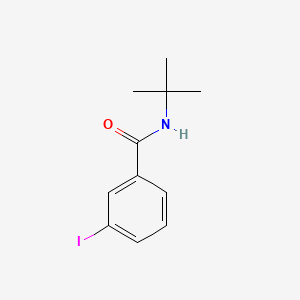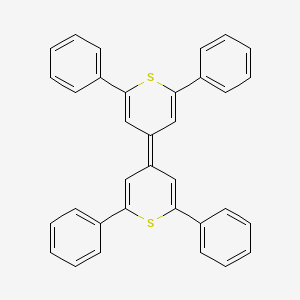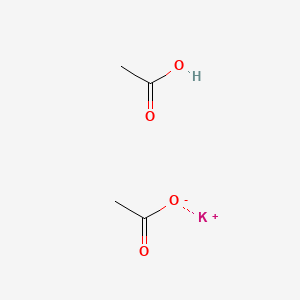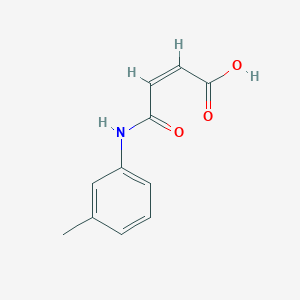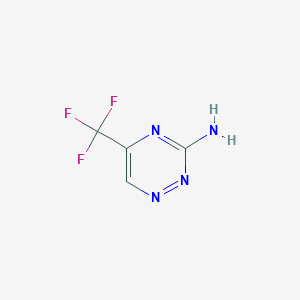
Methyl dichloro(fluoro)acetate
Overview
Description
Methyl dichloro(fluoro)acetate is an organic compound that belongs to the class of haloacetates It is characterized by the presence of both chlorine and fluorine atoms attached to the acetate group
Mechanism of Action
Target of Action
Methyl dichloro(fluoro)acetate is a complex compound with a variety of potential targets. It has been used in the diastereoselective synthesis of bicyclic chlorocyclopropane , as a difunctional initiator during atom transfer radical polymerization of methyl or n-butyl acrylate , and as a reagent during CrCl2-induced olefination of aldehydes . The specific targets of these reactions are the molecules or structures that the compound interacts with to produce a desired effect.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their structure or function. For example, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its specific use. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, the compound affects the pathway of carbon–carbon bond formation . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new bonds and structures.
Pharmacokinetics
The compound’s chemical properties, such as its relatively stable structure and functional group tolerant reaction conditions , suggest that it may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of new chemical structures or changes in existing ones. For example, in the Suzuki–Miyaura (SM) cross-coupling reaction, the compound’s action results in the formation of a new carbon–carbon bond . These molecular and cellular effects are crucial for the compound’s various applications in chemical reactions.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcomes of its interactions with its targets. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by the specific conditions of the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dichloro(fluoro)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective incorporation of chlorine and fluorine atoms into the acetate molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl dichloro(fluoro)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various haloacetates, while oxidation and reduction can produce different alcohols, acids, or esters.
Scientific Research Applications
Methyl dichloro(fluoro)acetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of pharmaceuticals.
Material Science: The compound is investigated for its properties in the development of new materials.
Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl dichloroacetate: Similar in structure but lacks the fluorine atom.
Methyl fluoroacetate: Contains a fluorine atom but lacks the chlorine atoms.
Ethyl dichloro(fluoro)acetate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl dichloro(fluoro)acetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with compounds containing only chlorine or fluorine.
Properties
IUPAC Name |
methyl 2,2-dichloro-2-fluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2FO2/c1-8-2(7)3(4,5)6/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXQBGWWMWLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545010 | |
| Record name | Methyl dichloro(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-44-7 | |
| Record name | Methyl dichloro(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)
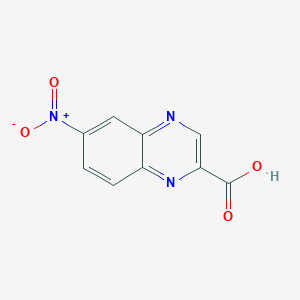
![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)
